molecular formula C6H6BFO3 B151811 5-Fluoro-2-hydroxyphenylboronic acid CAS No. 259209-20-6

5-Fluoro-2-hydroxyphenylboronic acid

Cat. No.: B151811
CAS No.: 259209-20-6
M. Wt: 155.92 g/mol
InChI Key: TWDQSJDFXUMAOI-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxyphenylboronic acid: is an organic compound with the molecular formula C6H6BFO3. It is a derivative of phenylboronic acid, where a fluorine atom is substituted at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

5-Fluoro-2-hydroxyphenylboronic Acid is primarily used in the preparation of pyrrolopyrimidine derivatives, which act as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane receptor that is involved in signal transduction pathways leading to cell growth and survival.

Mode of Action

It is known that boronic acids and their esters, such as this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals . The product of this reaction can affect various downstream pathways, depending on the specific compounds involved.

Pharmacokinetics

It is known that the stability of boronic acids and their esters, like this compound, can be influenced by factors such as ph . For example, these compounds can undergo hydrolysis, a reaction that can affect their bioavailability .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including potential drug molecules .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can vary depending on the conditions under which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxyphenylboronic acid typically involves the borylation of 5-fluoro-2-hydroxybenzene. One common method is the reaction of 5-fluoro-2-hydroxybenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydroxyphenylboronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to develop inhibitors for various enzymes and receptors. Its ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .

Properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQSJDFXUMAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396211
Record name 5-Fluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-20-6
Record name 5-Fluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxyphenylboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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